molecular formula C17H13N3O3S B2449108 N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide CAS No. 303791-89-1

N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2449108
CAS No.: 303791-89-1
M. Wt: 339.37
InChI Key: XTDLEAREJGCQJN-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-16(13-6-8-14(9-7-13)20(22)23)19-17-18-11-15(24-17)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDLEAREJGCQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole ring formation. For 5-benzyl substitution, the reaction employs:

  • Thiourea as the sulfur and nitrogen source.
  • α-Bromo ketone derivatives bearing a benzyl group (e.g., phenacyl bromide analogs).

Procedure :

  • α-Bromo ketone preparation : Bromination of benzylacetone (PhCH₂COCH₃) using bromine in acetic acid yields PhCH₂COCH₂Br.
  • Cyclization : Refluxing thiourea (1.0 eq) with PhCH₂COCH₂Br (1.2 eq) in ethanol for 6–8 hours forms 2-amino-5-benzylthiazole via nucleophilic attack and cyclization.

Key Data :

Starting Material Reagent Conditions Yield
PhCH₂COCH₂Br Thiourea, EtOH Reflux, 8 h 68%

Characterization :

  • ¹H NMR (CDCl₃): δ 7.32–7.25 (m, 5H, ArH), 6.89 (s, 1H, Thiazole-H), 5.21 (s, 2H, NH₂).
  • ESI-MS : m/z 217.1 [M+H]⁺.

Alternative Alkylation Strategies

Post-cyclization benzylation offers a modular approach:

  • Suzuki–Miyaura Coupling : Reacting 5-bromo-1,3-thiazol-2-amine with benzylboronic acid under Pd(PPh₃)₄ catalysis in toluene/Na₂CO₃(aq) at 80°C.
  • Nucleophilic Substitution : Treatment of 5-chlorothiazole derivatives with benzylmagnesium bromide in THF at −78°C.

Comparative Yields :

Method Catalyst/Reagent Temperature Yield
Suzuki–Miyaura Pd(PPh₃)₄, Na₂CO₃ 80°C 72%
Grignard alkylation BenzylMgBr −78°C 58%

Amide Coupling with 4-Nitrobenzoyl Chloride

Acylation Protocol

The final step involves reacting 5-benzyl-1,3-thiazol-2-amine with 4-nitrobenzoyl chloride under Schotten–Baumann conditions:

Procedure :

  • Dissolve 5-benzyl-1,3-thiazol-2-amine (1.0 eq) in dry dichloromethane (DCM).
  • Add triethylamine (2.5 eq) as a base, followed by dropwise addition of 4-nitrobenzoyl chloride (1.1 eq) at 0°C.
  • Stir at room temperature for 12 hours, then wash with 5% HCl and saturated NaHCO₃.

Optimization Data :

Base Solvent Time (h) Yield
Triethylamine DCM 12 85%
Pyridine THF 24 78%

Characterization :

  • Melting Point : 162–164°C.
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).
  • ¹³C NMR (DMSO-d₆): δ 165.4 (C=O), 148.2 (C-NO₂), 140.1 (Thiazole-C2).

Crystallographic and Supramolecular Insights

Single-crystal X-ray studies of analogous thiadiazole derivatives reveal critical structural motifs:

  • Dihedral Angle : 73.92° between thiazole and benzene rings, minimizing steric clashes.
  • Hydrogen Bonding : N–H⋯N and C–H⋯O interactions stabilize the crystal lattice, suggesting similar packing for the title compound.

Industrial-Scale Considerations

For bulk synthesis, flow chemistry protocols enhance reproducibility:

  • Continuous Flow Setup : Mixing 5-benzylthiazol-2-amine and 4-nitrobenzoyl chloride in a microreactor (residence time: 2 min) at 50°C achieves 89% conversion.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: N-(5-benzyl-1,3-thiazol-2-yl)-4-aminobenzamide.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the thiazole ring.

Scientific Research Applications

Scientific Research Applications

2.1 Medicinal Chemistry

This compound is studied extensively for its potential as an antimicrobial agent. The thiazole ring is known for its biological activity, which can be harnessed in the development of new pharmaceuticals. Research indicates that derivatives of thiazole compounds often exhibit significant antimicrobial and antifungal properties .

2.2 Anticancer Activity

This compound has shown promise in anticancer research. Its ability to induce apoptosis in cancer cells through mitochondrial pathways has been documented, suggesting potential applications in oncology . The compound's interactions with specific enzymes involved in cancer metabolism make it a candidate for further investigation in cancer therapeutics .

2.3 Enzyme Inhibition

The mechanism of action involves the inhibition of certain enzymes by binding to their active sites. This interaction can prevent the enzymes from catalyzing essential biochemical reactions, which is particularly relevant in the context of drug resistance seen in various pathogens.

Case Studies

Several studies have highlighted the biological activities of this compound:

Study Focus Findings
Antimicrobial Efficacy Demonstrated significant reduction in bacterial growth against resistant strains.
Cytotoxicity Assessment Induced apoptosis in various cancer cell lines, indicating therapeutic potential .
Structure-Based Drug Design Molecular docking studies revealed favorable interactions with target enzymes related to cancer .

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings for the production of specialty chemicals and dyes due to its stability and reactivity . Its unique properties make it suitable for various formulations requiring specific chemical characteristics.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazole ring may also play a role in binding to specific proteins or enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide
  • N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

Uniqueness

N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide is unique due to the presence of both the nitro group and the thiazole ring, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the thiazole ring provides a scaffold for interactions with biological targets. This combination of functional groups makes it a versatile compound for various applications in scientific research and drug development.

Biological Activity

N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research . This article explores the biological activity of this compound, examining its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H16N3O3SC_{17}H_{16}N_{3}O_{3}S. The compound features:

  • Thiazole ring : Known for its role in various pharmaceutical applications.
  • Benzyl group : Enhances lipophilicity and potential bioactivity.
  • Nitro group : Implicated in the compound's reactivity and biological interactions.

These structural components contribute to its ability to interact with biological targets effectively.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to involve:

  • Bioreduction of the nitro group , which may generate reactive intermediates that interact with cellular components.
  • Binding to specific proteins or enzymes , potentially modulating their activity and influencing various cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that compounds with similar thiazole structures often demonstrate inhibitory effects against a range of pathogens. For instance:

  • In vitro studies suggest effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa.
PathogenActivity Level
Staphylococcus aureusHigh
Pseudomonas aeruginosaModerate

The thiazole moiety is particularly recognized for its role in enhancing antimicrobial efficacy.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. Notable findings include:

  • Inhibition of tumor growth in cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer).
Cell LineIC50 Value (µM)
MCF-712.5
HT-2915.0

These results indicate that the compound may serve as a promising candidate for further development in cancer therapy .

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Study on Antimicrobial Efficacy : A comparative analysis showed that thiazole derivatives exhibited significant antibacterial activity against common pathogens. The study highlighted the importance of structural modifications in enhancing potency .
  • Anticancer Evaluation : Research involving derivatives of benzothiazole revealed promising anticancer activities, suggesting that modifications similar to those seen in this compound could yield effective new therapies .

Q & A

Q. Structure-activity relationship (SAR) insights :

  • Thiazole substitution : 5-benzyl groups enhance lipophilicity, improving membrane permeability. Replacement with bulkier groups (e.g., 5-phenyl) may reduce antifungal activity due to steric hindrance .
  • Nitro group position : The 4-nitrobenzoyl group’s electron-withdrawing effect stabilizes the amide bond and enhances cytotoxicity. Shifting the nitro group to the 3-position reduces antitumor activity by ~40% in lymphoma cell lines .
  • Hybrid molecules : Combining thiazole with benzofuran (e.g., N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethylbenzofuran-2-carboxamide) increases ROS generation, correlating with apoptosis in cancer cells .

Advanced: What experimental designs address contradictions in cytotoxicity data across studies?

Example contradiction : Discrepancies in IC₅₀ values for lymphoma cells (e.g., 12 µM vs. 28 µM).
Resolution strategies :

  • Standardized assays : Use identical cell lines (e.g., Jurkat T-cells) and protocols (MTT vs. trypan blue exclusion) .
  • ROS modulation : Co-treatment with ROS scavengers (e.g., NAC) to confirm oxidative stress-mediated cytotoxicity .
  • Dosage controls : Verify compound stability in DMSO/medium via HPLC to rule out degradation artifacts .

Basic: What crystallographic methods determine the molecular conformation of this compound?

  • X-ray diffraction : Single-crystal analysis (e.g., using SHELX programs) reveals bond lengths, angles, and packing. For example:
    • Monoclinic space group (e.g., P2₁/c) with Z = 4.
    • Key metrics: C=O bond length ~1.22 Å, C–N (amide) ~1.35 Å .
  • Displacement parameters : Thermal ellipsoids at 30% probability level indicate rigidity of the thiazole and benzamide groups .

Advanced: How do computational methods (e.g., DFT) predict reactivity and electronic properties?

  • DFT calculations :
    • HOMO/LUMO analysis: The nitro group lowers LUMO energy (-1.8 eV), enhancing electrophilicity and interaction with biological targets .
    • Mulliken charges: Negative charge on the nitro oxygen (~-0.45 e) facilitates hydrogen bonding with enzyme active sites.
    • Docking studies : Predict binding to tubulin (anticancer) or CYP51 (antifungal) with RMSD <2.0 Å .

Basic: What in vitro models are suitable for evaluating antifungal activity?

  • Candida spp. assays :
    • MIC determination : Broth microdilution (CLSI M27-A3 protocol) against C. albicans and C. glabrata.
    • Time-kill kinetics : Exposure to 2× MIC shows >90% inhibition at 24 h .
  • Synergy testing : Combine with fluconazole (check FIC index <0.5) to overcome resistance .

Advanced: How to resolve conflicting mass spectral fragmentation patterns?

Example : Competing pathways for m/z 103 (C₈H₇⁺ vs. C₈H₆Cl⁺).

  • High-resolution MS : Differentiate using exact mass (103.0548 vs. 103.0181).
  • Isotopic labeling : Deuterated analogs confirm HCl elimination pathways .
  • MS/MS : Collision-induced dissociation (CID) at 20 eV prioritizes stable fragments (e.g., resonance-stabilized oxonium ions) .

Basic: What purification techniques optimize yield and purity?

  • Solvent selection : Recrystallize from ethanol/water (70:30) to remove unreacted amine.
  • Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).
  • Purity criteria : >95% by HPLC (C18 column, λ = 254 nm) .

Advanced: How to design analogues targeting antioxidant defense enzymes?

  • Enzyme inhibition assays :
    • SOD/CAT activity : Treat lymphoma cells and measure inhibition via pyrogallol autoxidation (SOD) or H₂O₂ decomposition (CAT) .
    • Thiol-based probes : Use DTNB to quantify glutathione depletion, linking to pro-oxidant effects .
  • Scaffold hybridization : Attach selenocyanate (-SeCN) to the benzamide to enhance ROS-scavenging capacity.

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